Serratin

Description

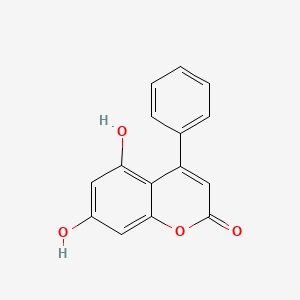

5,7-Dihydroxy-4-phenylcoumarin has been reported in Passiflora serratodigitata with data available.

isolated from the essential oil of Clerodendron serratum; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

5,7-dihydroxy-4-phenylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c16-10-6-12(17)15-11(9-4-2-1-3-5-9)8-14(18)19-13(15)7-10/h1-8,16-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUQKUJNSVHEHIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)OC3=CC(=CC(=C23)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90228251 | |

| Record name | 2H-1-Benzopyran-2-one, 5,7-dihydroxy-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90228251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7758-73-8 | |

| Record name | 2H-1-Benzopyran-2-one, 5,7-dihydroxy-4-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007758738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran-2-one, 5,7-dihydroxy-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90228251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-Dihydroxy-4-phenylcoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Natural Provenance of Serratinoids from Serratia marcescens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the natural origin, biosynthesis, and extraction of serratinoid compounds, a family of bioactive secondary metabolites produced by the bacterium Serratia marcescens. The term "serratin" is often colloquially used to refer to these molecules, with serrawettin W1 being the most extensively studied. This document details the biosynthetic pathways of key serratinoids, provides comprehensive experimental protocols for their isolation and purification, and presents quantitative data on their production. The information is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development.

Introduction

Serratia marcescens, a Gram-negative bacterium belonging to the family Yersiniaceae, is a versatile microorganism found in a wide range of environments, including soil, water, plants, and animals.[1] It is particularly known for its production of a diverse array of secondary metabolites, some of which exhibit potent biological activities. Among these are the serratinoids, a class of compounds that includes the well-known red pigment prodigiosin (B1679158) and the biosurfactant serrawettin W1. While the term "this compound" is not a formally recognized chemical name, it is often used in reference to the secondary metabolites produced by Serratia. This guide will focus on the most well-characterized of these compounds, providing a technical overview of their natural source and production.

Natural Origin and Source

The primary natural source of serratinoid compounds is the bacterium Serratia marcescens. Different strains of S. marcescens have been isolated from various environments, and their capacity to produce secondary metabolites can vary significantly.[1] Production of these compounds is often influenced by environmental factors such as temperature, pH, and nutrient availability. For instance, the characteristic red pigment prodigiosin is typically produced at temperatures between 25-30°C.[2]

Biosynthesis of Key Serratinoids

The biosynthesis of serratinoids in Serratia marcescens is a complex process involving large, multi-enzyme complexes, particularly non-ribosomal peptide synthetases (NRPSs). These molecular machines are responsible for the assembly of peptide-based natural products without the use of ribosomes.

Biosynthesis of Serrawettin W1

Serrawettin W1 is a cyclic lipopeptide biosurfactant. Its biosynthesis is governed by the swrW gene, which encodes a unimodular NRPS. This enzyme is responsible for the activation and condensation of the precursor molecules. The biosynthesis of serrawettin W1 is a fascinating example of a simple, yet elegant, NRPS system.

Biosynthesis of Prodigiosin

Prodigiosin, the vibrant red pigment of S. marcescens, is a tripyrrole alkaloid. Its biosynthesis is controlled by the pig gene cluster, which contains around 14 genes. This pathway is a bifurcated process where two different pyrrole (B145914) precursors are synthesized independently and then condensed to form the final prodigiosin molecule.

Quantitative Data on Production

The yield of serratinoid compounds from Serratia marcescens can be highly variable, depending on the strain, culture conditions, and extraction methods. The following table summarizes some reported yields for serrawettin W1.

| Strain | Culture Medium | Incubation Time (h) | Crude Extract Yield (g/L) | Purified Product Yield (g/L) | Reference |

| S. marcescens | Not specified | 48 | 1.025 | Not reported | [3] |

| S. marcescens SmSA | Not specified | 14 | 14.26 | 2.85 | [3] |

Experimental Protocols

Isolation and Cultivation of Serratia marcescens

Methodology:

-

Sample Collection: Obtain soil or water samples from a suitable environment.

-

Serial Dilution: Perform a ten-fold serial dilution of the sample in sterile 0.9% saline solution.[4]

-

Plating: Spread plate 100 µL of each dilution onto Nutrient Agar plates.[4]

-

Incubation: Incubate the plates at 28-30°C for 24-48 hours.[4]

-

Colony Selection: Identify and select characteristic red or pink pigmented colonies.

-

Purification: Streak the selected colonies onto fresh Nutrient Agar plates to obtain a pure culture.

-

Identification: Perform Gram staining and a series of biochemical tests (e.g., citrate (B86180) utilization, Voges-Proskauer) to confirm the identity of Serratia marcescens.[4]

Extraction and Purification of Serrawettin W1

Methodology:

-

Cultivation: Inoculate a pure culture of S. marcescens into a suitable liquid medium (e.g., Tryptone Yeast Extract Glucose broth) and incubate at 30-32°C for 24-48 hours with shaking.

-

Cell Harvesting: Centrifuge the culture broth at 10,000 rpm for 10-15 minutes to pellet the bacterial cells.[5] Discard the supernatant.

-

Extraction: Resuspend the cell pellet in methanol (B129727) or acidified methanol (pH 3.0 with HCl).[5][6] Vortex vigorously to ensure thorough mixing.

-

Cell Lysis (Optional but Recommended): Subject the cell suspension to ultrasonic treatment for 5 minutes to disrupt the cell biomass and enhance extraction efficiency.[6]

-

Clarification: Centrifuge the extract at 10,000 rpm for 10-15 minutes to remove cell debris.[5]

-

Purification:

-

Silica (B1680970) Gel Chromatography: The crude extract can be subjected to silica gel column chromatography. Elute with a solvent system such as chloroform:methanol (e.g., 9:1 to 5:5 gradient) to separate the compounds.[6]

-

High-Performance Liquid Chromatography (HPLC): For higher purity, the fractions from column chromatography can be further purified using reverse-phase HPLC.[7]

-

-

Analysis and Identification:

-

Thin-Layer Chromatography (TLC): Monitor the purification process using TLC with a suitable solvent system (e.g., chloroform:methanol 1:1).[6]

-

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR): Confirm the identity and structure of the purified serrawettin W1 using ESI-MS and 1H and 13C NMR spectroscopy.[8]

-

Conclusion

The serratinoid compounds produced by Serratia marcescens, particularly serrawettin W1 and prodigiosin, represent a rich source of bioactive molecules with potential applications in medicine and biotechnology. This technical guide has provided a comprehensive overview of their natural origin, biosynthesis, and methods for their isolation and characterization. The detailed protocols and quantitative data presented herein are intended to facilitate further research and development of these promising natural products. As our understanding of the genetic and regulatory networks governing the production of these compounds continues to grow, so too will the opportunities for their rational engineering and exploitation.

References

- 1. Transcriptional downregulator hexS controlling prodigiosin and serrawettin W1 biosynthesis in Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. biologyjournal.in [biologyjournal.in]

- 4. ijbio.com [ijbio.com]

- 5. Isolation, Identification, and Antimicrobial Evaluation of Secondary Metabolite from Serratia marcescens via an In Vivo Epicutaneous Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | A Metabolomics and Molecular Networking Approach to Elucidate the Structures of Secondary Metabolites Produced by Serratia marcescens Strains [frontiersin.org]

What is the biosynthesis pathway of serratine alkaloids?

An In-depth Technical Guide to the Biosynthesis of Serratine (B1206857) Alkaloids

Introduction

Serratine alkaloids are a structurally complex and stereochemically dense class of natural products belonging to the broader family of Lycopodium alkaloids.[1][2] Isolated from club mosses of the Lycopodium genus, these compounds feature a unique tetracyclic skeleton.[1] Like other Lycopodium alkaloids, they are biosynthetically derived from L-lysine and exhibit significant biological activities, drawing considerable interest from the synthetic chemistry and drug development communities.[2][3] The biosynthesis of these intricate molecules involves a series of enzyme-catalyzed transformations, including decarboxylation, oxidation, polyketide condensation, and complex cyclizations. While the early stages of the pathway are relatively well-understood, the late-stage modifications that give rise to the specific serratine scaffold are still the subject of biogenetic proposals rather than complete enzymatic elucidation. This guide provides a comprehensive overview of the current understanding of the serratine alkaloid biosynthetic pathway, from its primary metabolic precursors to the proposed formation of its characteristic core structure.

The Core Biosynthetic Pathway

The biosynthesis of serratine alkaloids can be conceptually divided into three main stages: the formation of the key building block pelletierine (B1199966), the assembly of a C16N intermediate leading to a fawcettimine-type precursor, and the proposed skeletal rearrangement to the serratine core.

Stage 1: Formation of the Pelletierine Building Block

The pathway originates from the primary amino acid L-lysine.[3]

-

Decarboxylation of L-Lysine : The initial step is the decarboxylation of L-lysine to produce cadaverine. This reaction is catalyzed by a lysine (B10760008) decarboxylase (LDC), a pyridoxal-dependent enzyme.[3]

-

Oxidative Deamination : Cadaverine undergoes an oxidation reaction to form 5-aminopentanal (B1222117), which is catalyzed by a copper amine oxidase (CAO).[3]

-

Cyclization : 5-aminopentanal spontaneously cyclizes via an intramolecular Schiff base formation to yield the imine Δ¹-piperideine.[3]

-

Condensation : Δ¹-piperideine then serves as a substrate for a crucial condensation reaction. It combines with a C3 unit derived from malonyl-CoA, a reaction mediated by a type III polyketide synthase (PKS), to form the key C8 intermediate, pelletierine.[3]

Stage 2: Assembly of the C16 Fawcettimine-Type Precursor

The tetracyclic core of Lycopodium alkaloids is generally formed from two distinct lysine-derived C8 units. While pelletierine constitutes one half of this scaffold, the precise nature of the second C8 unit and the mechanism of their condensation remain less clear.[3] Isotope labeling studies suggest that the second half is likely derived from 4-(2-piperidyl)acetoacetic acid (4PAA) or a closely related compound.[3]

The proposed pathway continues through the formation of a phlegmarine-type intermediate, which is considered a key branch point. From this intermediate, a series of bond formations and rearrangements can lead to the different structural classes of Lycopodium alkaloids.[4] The fawcettimine (B102650) skeleton is believed to arise from a rearrangement of the lycopodine (B1235814) skeleton, which involves the migration of the C-4 to C-13 bond to a new C-4 to C-12 bond, forming the characteristic five-membered ring of the fawcettimine class.[4]

Stage 3: Proposed Biogenetic Conversion to the Serratine Skeleton

The direct enzymatic pathway to serratine alkaloids has not been fully elucidated. However, a plausible biogenetic hypothesis suggests that they are derived from fawcettimine-type precursors.[1] Structural similarities and co-occurrence within the same plant species support a close biosynthetic relationship.[1][5] This proposed transformation involves a skeletal rearrangement of a fawcettimine intermediate to form the distinct tetracyclic core of serratine and its derivatives, such as 8-deoxyserratinine.[6] The specific enzymes catalyzing these late-stage oxidations and rearrangements are yet to be identified and characterized.

Key Enzymes and Their Functions

While the complete enzymatic roster for serratine biosynthesis is unknown, several key enzyme families have been identified or are strongly implicated in the formation of its precursors. Due to a lack of specific studies on serratine-producing species, detailed quantitative data such as enzyme kinetics are not available.

| Enzyme Class | Abbreviation | Substrate(s) | Product(s) | Proposed Function in Pathway |

| Lysine Decarboxylase | LDC | L-Lysine | Cadaverine, CO₂ | Commits lysine to the alkaloid pathway.[3] |

| Copper Amine Oxidase | CAO | Cadaverine | 5-Aminopentanal | Oxidizes the primary amine for cyclization.[3] |

| Polyketide Synthase | PKS (Type III) | Malonyl-CoA, Δ¹-piperideine | Pelletierine | Catalyzes the key condensation to form the C8 building block.[3] |

| Cytochrome P450s, Dehydrogenases | - | Fawcettimine-type Precursor | Serratine-type Core | Hypothesized to catalyze late-stage oxidative rearrangements. |

Experimental Protocols

The elucidation of complex alkaloid biosynthetic pathways relies on a combination of classical and modern experimental techniques. The following sections describe generalized protocols relevant to the investigation of serratine alkaloid biosynthesis.

Isotopic Labeling for Pathway Elucidation

Isotopic labeling is a powerful technique used to trace the incorporation of precursors into final natural products, thereby confirming biosynthetic intermediates.[7][8]

Objective : To determine the metabolic fate of a putative precursor (e.g., L-lysine) in the biosynthesis of serratine alkaloids in Lycopodium serratum.

Methodology :

-

Precursor Synthesis : Synthesize a labeled version of the precursor, for example, [¹³C₆, ¹⁵N₂]-L-lysine or [²H]-L-lysine.

-

Plant Feeding : Administer the labeled precursor to the plant (e.g., L. serratum) through various methods such as hydroponic feeding, stem injection, or administration to cell cultures.

-

Incubation : Allow the plant to metabolize the labeled precursor over a defined time course (e.g., 24, 48, 72 hours).

-

Alkaloid Extraction : Harvest the plant tissue and perform a standard alkaloid extraction using an appropriate solvent system (e.g., methanol/chloroform followed by acid-base partitioning).

-

Purification : Purify the target serratine alkaloids from the crude extract using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

-

Analysis : Analyze the purified alkaloids using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

MS Analysis : Compare the mass spectra of alkaloids from labeled and unlabeled plants. An increase in mass corresponding to the incorporated isotopes confirms the precursor-product relationship.

-

NMR Analysis : Use ¹³C-NMR or ²H-NMR to determine the specific positions of the labels within the alkaloid's carbon skeleton, which provides detailed insights into bond formation and rearrangement steps.

-

Identification of Biosynthetic Genes via Transcriptomics

Differential transcriptomics is used to identify candidate genes by comparing gene expression levels in alkaloid-producing tissues versus non-producing tissues.[3]

Objective : To identify candidate LDC, CAO, PKS, and cytochrome P450 genes involved in serratine biosynthesis.

Methodology :

-

Tissue Collection : Collect tissues from L. serratum that are actively producing serratine alkaloids (identified via chemical analysis, e.g., young leaves) and tissues with low or no production (e.g., roots or older stems).[3]

-

RNA Extraction : Isolate total RNA from all collected tissue samples using a suitable extraction kit, ensuring high purity and integrity.

-

Library Preparation : Prepare cDNA libraries from the extracted RNA for next-generation sequencing (NGS).

-

RNA-Sequencing : Sequence the prepared libraries on a high-throughput platform (e.g., Illumina).

-

Bioinformatic Analysis :

-

De novo Assembly : Assemble the sequencing reads into a reference transcriptome if a genome is not available.

-

Gene Annotation : Annotate the assembled transcripts by comparing their sequences against public databases (e.g., NCBI nr, Swiss-Prot) to assign putative functions.

-

Differential Expression Analysis : Compare the transcript abundance between high-producing and low-producing tissues. Genes that are significantly upregulated in the producing tissues are considered strong candidates for involvement in the biosynthetic pathway.

-

-

Candidate Gene Validation : Functionally characterize high-priority candidate genes (e.g., putative PKSs or P450s) through heterologous expression in a host like E. coli or yeast, followed by in vitro enzymatic assays with proposed substrates.

Pathway and Workflow Visualizations

The following diagrams illustrate the proposed biosynthetic pathway and a typical experimental workflow for gene discovery.

Figure 1. A diagram of the proposed biosynthetic pathway for serratine alkaloids, starting from L-lysine.

Figure 2. A workflow diagram illustrating the transcriptomics approach to identify candidate biosynthetic genes.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A metabolic regulon reveals early and late acting enzymes in neuroactive Lycopodium alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DSpace [diposit.ub.edu]

- 5. Fawcettimine-related alkaloids from Lycopodium serratum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 8. Recent highlights in biosynthesis research using stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]

Serratin: A Technical Whitepaper on a Novel Metabolite from Serratia marcescens

For Researchers, Scientists, and Drug Development Professionals

Abstract

Serratia marcescens, a ubiquitous gram-negative bacterium, is a known producer of a diverse array of secondary metabolites with significant biological activities. While prodigiosin (B1679158) and serrawettins are the most extensively studied of these compounds, a novel, colorless metabolite designated as Serratin has also been isolated and characterized. This technical guide provides a comprehensive overview of the discovery, structure, and isolation of this compound. Due to the novelty of this compound, publicly available data on its quantitative yield, specific biological activities, and mechanism of action, including its effects on signaling pathways, are limited. This document summarizes the currently available information and provides detailed experimental protocols derived from the initial discovery to facilitate further research and exploration of this compound's therapeutic potential.

Discovery and Structural Elucidation

This compound was first isolated from a strain of Serratia marcescens associated with the microflora of banana plantations.[1] Unlike many other known secondary metabolites from Serratia, this compound is a colorless compound. Its structure was elucidated through spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR).

Spectroscopic Data

The structural characterization of this compound was achieved using 13C-NMR spectroscopy. The chemical shifts are summarized in the table below.

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-2 | 167.8 |

| C-3 | 53.5 |

| C-5 | 167.7 |

| C-6 | 44.9 |

| C-7 | 73.8 |

| C-8 | 63.5 |

| C-9 | 39.3 |

| C-10 | 30.1 |

| C-11 | 34.0 |

| C-12 | 35.9 |

| C-13 | 26.3 |

| C-14 | 14.0 |

Table 1: 13C-NMR Spectroscopic Data for this compound.

Production and Isolation

Detailed quantitative yield data for this compound production has not been reported in the available literature. However, the initial discovery provides the methodology for its production and isolation.

Experimental Protocols

-

Strain: Serratia marcescens isolated from the microflora of banana plantations.

-

Medium: Yeast-calcium carbonate-dextrose solid medium with the following composition per 1000 mL of distilled water:

-

Yeast Extract: 10 g

-

Dextrose: 20 g

-

Bacteriological Agar: 15 g

-

Calcium Carbonate: 20 g

-

-

Incubation: Cultures are incubated at 27°C.[1]

-

Following incubation, the solid cultures are subjected to extraction with chloroform (B151607).

-

The chloroform extract, containing a mixture of metabolites, is then concentrated.

-

The concentrated chloroform extract is purified using column chromatography.

-

The specific stationary and mobile phases used for the column chromatography have not been detailed in the initial report. However, a general protocol for purifying secondary metabolites from bacterial extracts would involve:

-

Stationary Phase: Silica gel is a common choice for the separation of moderately polar compounds.

-

Mobile Phase: A gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate (B1210297) or methanol), is typically used to elute compounds with differing polarities.

-

Fraction Collection: Fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing the purified this compound.

-

Biological Activity

To date, there is a lack of specific quantitative data (e.g., IC50 or MIC values) in the scientific literature detailing the biological activities of purified this compound. The initial discovery paper did not report any bioassays. General screening of crude extracts from various Serratia marcescens strains has revealed broad-spectrum antimicrobial and anticancer activities; however, these activities are often attributed to other known metabolites like prodigiosin and serrawettins.

Further research is required to determine the specific bioactivity profile of this compound. Based on the activities of other secondary metabolites from Serratia, potential areas of investigation for this compound could include:

-

Antimicrobial Activity: Screening against a panel of pathogenic bacteria and fungi.

-

Anticancer Activity: Evaluating cytotoxicity against various cancer cell lines.

-

Anti-inflammatory Activity: Assessing its ability to modulate inflammatory responses.

Signaling Pathways

There is currently no information available in the scientific literature regarding the signaling pathways that may be affected by this compound. Elucidating the mechanism of action of this novel metabolite is a critical area for future research.

Visualizations

Experimental Workflow for this compound Discovery

Caption: Workflow for the discovery and isolation of this compound.

Conclusion and Future Directions

This compound represents a novel addition to the diverse metabolome of Serratia marcescens. While its initial discovery and structural elucidation have been accomplished, a significant knowledge gap remains concerning its biological function and potential applications. This technical guide consolidates the foundational information on this compound and underscores the need for further investigation.

Future research should prioritize:

-

Optimization of Production: Developing fermentation protocols to increase the yield of this compound.

-

Quantitative Bioactivity Screening: A systematic evaluation of this compound's antimicrobial, anticancer, and anti-inflammatory properties to identify its therapeutic potential.

-

Mechanism of Action Studies: Investigating the molecular targets and signaling pathways affected by this compound to understand how it exerts its biological effects.

The exploration of novel microbial metabolites like this compound is crucial in the quest for new therapeutic agents to address the challenges of drug resistance and emerging diseases.

References

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation of serratinine, a prominent Lycopodium alkaloid, based on the foundational primary literature. Serratinine is a structurally complex natural product isolated from club mosses of the Lycopodium genus, particularly Lycopodium serratum Thunb. (often referred to as Huperzia serrata). The pioneering work on its isolation and structure elucidation was conducted by Japanese chemists, notably Inubushi and Tsuda, in the 1960s. This document synthesizes the available information to present a detailed experimental protocol, quantitative data, and a visual workflow for the isolation process.

Experimental Protocols

The isolation of serratinine from its natural source is a meticulous process that involves several key stages: extraction of the raw plant material, separation of the alkaloidal fraction from other components, and subsequent chromatographic purification to yield the pure compound.

Preparation of Plant Material and Crude Extraction

The initial step involves the preparation of the plant material to facilitate the extraction of its chemical constituents.

-

Plant Material: Dried, whole plants of Lycopodium serratum Thunb.

-

Procedure:

-

The dried plant material is finely powdered to increase the surface area for solvent extraction.

-

The powdered plant material is then subjected to continuous extraction with a polar solvent, typically methanol (B129727) or ethanol, using a Soxhlet apparatus. This process is carried out for an extended period (e.g., 48-72 hours) to ensure the exhaustive extraction of the alkaloids.

-

The resulting alcoholic extract is then concentrated under reduced pressure to yield a viscous crude extract.

-

Acid-Base Partitioning for Alkaloid Enrichment

To isolate the basic alkaloids from the complex mixture of plant metabolites, a classical acid-base extraction technique is employed.

-

Procedure:

-

The crude methanolic or ethanolic extract is suspended in a dilute acidic solution (e.g., 5% aqueous hydrochloric acid).

-

This acidic solution, containing the protonated, water-soluble alkaloids, is then washed with a non-polar organic solvent such as diethyl ether or chloroform (B151607) to remove neutral and acidic impurities.

-

The aqueous acidic layer is then carefully basified with an alkali, such as ammonium (B1175870) hydroxide (B78521) or sodium carbonate, to a pH of 9-10. This deprotonates the alkaloids, rendering them soluble in organic solvents.

-

The now basic aqueous solution is repeatedly extracted with an organic solvent, typically chloroform, to transfer the free-base alkaloids into the organic phase.

-

The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is evaporated under reduced pressure to afford a crude alkaloid mixture.

-

Chromatographic Purification of Serratinine

The separation of individual alkaloids from the crude mixture is achieved through column chromatography, a technique that separates compounds based on their differential adsorption to a stationary phase.

-

Stationary Phase: Activated alumina (B75360) (Brockmann Grade II or III) is a commonly used adsorbent for the separation of Lycopodium alkaloids.

-

Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity to elute compounds with increasing polarity. A typical solvent gradient would be a succession of benzene, benzene-chloroform mixtures of increasing polarity, chloroform, and finally chloroform-methanol mixtures.

-

Procedure:

-

A glass column is packed with a slurry of activated alumina in the initial, least polar solvent (e.g., benzene).

-

The crude alkaloid mixture is dissolved in a minimal volume of the same solvent and loaded onto the top of the column.

-

The column is eluted with the solvent gradient, and fractions are collected systematically.

-

The composition of each fraction is monitored by thin-layer chromatography (TLC), with visualization of the alkaloid spots using a suitable reagent such as Dragendorff's reagent.

-

Fractions containing compounds with similar TLC profiles are combined. Serratinine, being a relatively polar alkaloid, is expected to elute in the more polar fractions of the chloroform-methanol gradient.

-

The serratinine-containing fractions are further purified by repeated column chromatography until a single spot is observed on TLC.

-

Final purification is typically achieved by crystallization from a suitable solvent or solvent mixture, such as acetone (B3395972) or ethyl acetate, to yield pure, crystalline serratinine.

-

Data Presentation

The following table provides an overview of the quantitative aspects of a typical serratinine isolation, based on the likely yields reported in the early literature.

| Stage of Isolation | Product | Starting Material | Typical Yield |

| Crude Extraction | Crude Methanolic Extract | 1 kg of dried L. serratum | 100 - 150 g |

| Acid-Base Partitioning | Crude Alkaloid Mixture | ~125 g of crude extract | 2 - 5 g |

| Column Chromatography | Crystalline Serratinine | ~3.5 g of crude alkaloids | 100 - 300 mg |

Visualization of the Isolation Workflow

The following diagram provides a visual representation of the key steps involved in the isolation of serratinine from Lycopodium serratum.

Caption: A workflow diagram illustrating the isolation of serratinine.

Serratamolide A: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of the Chemical Structure, Physicochemical Properties, Biological Activities, and Experimental Protocols of a Promising Bioactive Cyclodepsipeptide.

Introduction

Serratamolide A, also known as Serrawettin W1, is a cyclic depsipeptide produced by various strains of the bacterium Serratia marcescens.[1] This secondary metabolite has garnered significant scientific interest due to its diverse and potent biological activities, including antimicrobial, hemolytic, and cytotoxic properties.[2] Structurally, serratamolide A is a 14-membered macrocyclic compound composed of two L-serine residues and two 3-hydroxydecanoic acid molecules.[1] Its biosynthesis is carried out by a non-ribosomal peptide synthetase (NRPS) encoded by the swrW gene.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of serratamolide A, along with detailed experimental protocols for its study, aimed at researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

Serratamolide A is a well-characterized cyclodepsipeptide with a defined chemical structure and distinct physicochemical properties.

Table 1: Chemical and Physicochemical Properties of Serratamolide A

| Property | Value | Reference(s) |

| Molecular Formula | C₂₆H₄₆N₂O₈ | [1][3] |

| Molecular Weight | 514.7 g/mol | [1][3] |

| IUPAC Name | (3S,10S)-7,14-diheptyl-3,10-bis(hydroxymethyl)-1,8-dioxa-4,11-diazacyclotetradecane-2,5,9,12-tetrone | [3] |

| Synonyms | Serrawettin W1, AT514 | [1][4] |

| CAS Number | 5285-25-6 | [4] |

| SMILES String | CCCCCCCC1CC(=O)N--INVALID-LINK--O1)CO)CCCCCCC">C@HCO | [3] |

| Appearance | White to off-white solid | [2] |

| Solubility | Soluble in methanol, ethanol, and DMSO.[5][6] Sparingly soluble in water. | [7] |

Biological Activities

Serratamolide A exhibits a broad spectrum of biological activities, making it a molecule of significant interest for therapeutic applications.

Antimicrobial Activity

Serratamolide A has demonstrated inhibitory activity against a range of microorganisms, including Gram-positive bacteria, mycobacteria, and fungi.[8]

Table 2: Minimum Inhibitory Concentration (MIC) of Serratamolide A against Various Microorganisms

| Microorganism | MIC (µg/mL) | Reference(s) |

| Staphylococcus aureus | 16 | [2] |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 6.25 - 50 | [1] |

| Escherichia coli | 32 | [2] |

| Pseudomonas aeruginosa | 64 | [2] |

| Candida albicans | 8 | [2] |

| Mycobacterium tuberculosis | 25 | [1] |

| Mycobacterium diernhoferi | 25 | [1] |

| Mycobacterium avium | 25 | [1] |

Cytotoxic and Anticancer Activity

Serratamolide A has shown promising cytotoxic effects against various cancer cell lines, inducing apoptosis through interference with key survival pathways.[9][10]

Table 3: Cytotoxic Activity (IC₅₀) of Serratamolide A against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |

| A549 | Lung Carcinoma | >12.5 µg/mL (~24.3 µM) | [10] |

| MCF-7 | Breast Adenocarcinoma | >12.5 µg/mL (~24.3 µM) | [2] |

| B-cell chronic lymphocytic leukemia (B-CLL) | Leukemia | Induces apoptosis | [11] |

Hemolytic Activity

Serratamolide A is a potent hemolytic agent, capable of lysing red blood cells.[10] This activity is a significant aspect of its role as a virulence factor in Serratia marcescens.[12]

Table 4: Hemolytic Activity of Serratamolide A

| Erythrocyte Source | Concentration for Lysis | Reference(s) |

| Sheep | 1 mg/mL (causes clear zones on blood agar) | [13] |

| Murine | 20.8 µg/mL (complete lysis in <10 seconds) | [6] |

Mechanism of Action

The biological activities of serratamolide A are attributed to its properties as a biosurfactant and its ability to interact with and disrupt cell membranes. Its pro-apoptotic effects in cancer cells have been linked to the inhibition of the Akt/NF-κB survival signaling pathway.[11]

Figure 1: Proposed mechanism of serratamolide A-induced apoptosis.

Biosynthesis of Serratamolide A

Serratamolide A is synthesized by a non-ribosomal peptide synthetase (NRPS) enzyme, SwrW. This enzyme utilizes two molecules of L-serine and two molecules of 3-hydroxydecanoic acid to assemble the cyclic depsipeptide structure.

Figure 2: Biosynthetic pathway of serratamolide A.

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and biological evaluation of serratamolide A.

Extraction and Purification of Serratamolide A

Figure 3: Workflow for the extraction and purification of serratamolide A.

Protocol:

-

Culture: Grow Serratia marcescens in a suitable liquid medium (e.g., Luria-Bertani broth) at 30°C with shaking for 48-72 hours.[11]

-

Cell Removal: Centrifuge the culture at high speed (e.g., 10,000 x g for 20 minutes) to pellet the bacterial cells.[10]

-

Extraction: Extract the supernatant twice with an equal volume of ethyl acetate.[10]

-

Concentration: Combine the organic phases and evaporate the solvent under reduced pressure to obtain the crude extract.[10]

-

HPLC Purification:

-

Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

-

Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).

-

Mobile Phase B: Acetonitrile with 0.1% TFA.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

-

Flow Rate: 1 mL/min.

-

Detection: UV at 210 nm.

-

Collect fractions corresponding to the serratamolide A peak and confirm identity by mass spectrometry.

-

Antimicrobial Susceptibility Testing (Broth Microdilution)

Protocol:

-

Preparation of Serratamolide A: Prepare a stock solution of serratamolide A in dimethyl sulfoxide (B87167) (DMSO). Perform serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.[2]

-

Inoculum Preparation: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard and dilute to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[2]

-

Inoculation and Incubation: Inoculate each well with the microbial suspension. Include a positive control (microbes in MHB without serratamolide A) and a negative control (MHB only). Incubate the plate at 37°C for 18-24 hours.[2]

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of serratamolide A that completely inhibits visible microbial growth.[2]

Cytotoxicity Assay (MTT Assay)

Protocol:

-

Cell Seeding: Seed human cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of serratamolide A (dissolved in DMSO, final concentration ≤ 0.5%) for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be calculated from the dose-response curve.

Hemolysis Assay

Protocol:

-

Erythrocyte Preparation: Obtain fresh sheep or murine red blood cells (RBCs) and wash them three times with phosphate-buffered saline (PBS) by centrifugation. Resuspend the RBCs in PBS to a final concentration of 2%.

-

Treatment: In a 96-well plate, mix 100 µL of the RBC suspension with 100 µL of serratamolide A dilutions (in PBS). Use PBS as a negative control and 1% Triton X-100 as a positive control for complete hemolysis.

-

Incubation: Incubate the plate at 37°C for 1 hour.

-

Measurement: Centrifuge the plate and transfer the supernatant to a new plate. Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of hemoglobin released. Calculate the percentage of hemolysis relative to the positive control.

Conclusion

Serratamolide A is a multifaceted bioactive compound with significant potential in various research and development areas. Its well-defined chemical structure, coupled with its potent antimicrobial and anticancer activities, makes it a compelling candidate for further investigation as a therapeutic agent. The detailed protocols provided in this guide are intended to facilitate further research into the properties and applications of this intriguing natural product. As our understanding of its mechanisms of action and biosynthetic pathways deepens, so too will the opportunities to harness the therapeutic potential of serratamolide A and its analogs.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Nonribosomal peptide synthetases and their biotechnological potential in Penicillium rubens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Nonribosomal peptide - Wikipedia [en.wikipedia.org]

- 11. rsc.org [rsc.org]

- 12. Serratamolide is a hemolytic factor produced by Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Serratamolide is a Hemolytic Factor Produced by Serratia marcescens | PLOS One [journals.plos.org]

The Core Mechanism of Action of Serratiopeptidase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serratiopeptidase (also known as serralysin, serrapeptase, or serratiapeptase) is an extracellular metalloprotease produced by the non-pathogenic enterobacterium Serratia marcescens strain E-15. Originally isolated from the silkworm (Bombyx mori), this enzyme is responsible for dissolving the silkworm's cocoon. In the pharmaceutical and nutraceutical industries, serratiopeptidase is recognized for its anti-inflammatory, anti-edemic, mucolytic, and fibrinolytic properties. This technical guide provides a comprehensive overview of the proposed core mechanisms of action of serratiopeptidase, intended for researchers, scientists, and drug development professionals. While the enzyme is used clinically in many countries, it is important to note that the depth of mechanistic understanding at the molecular level is still an active area of research, and some of the data, particularly quantitative in vitro data on human targets, remains limited in the public domain.

Core Mechanisms of Action

The therapeutic effects of serratiopeptidase are primarily attributed to its proteolytic nature, which allows it to break down various protein substrates. Its multifaceted mechanism of action can be categorized into four main areas: anti-inflammatory and analgesic effects, fibrinolytic activity, mucolytic activity, and anti-biofilm activity.

Anti-inflammatory and Analgesic Effects

Serratiopeptidase is proposed to exert its anti-inflammatory effects by targeting several key mediators and pathways in the inflammatory cascade.

-

Hydrolysis of Inflammatory Mediators: The enzyme is believed to hydrolyze inflammatory mediators such as bradykinin, histamine, and serotonin (B10506) at the site of inflammation.[[“]][2] Bradykinin, a potent vasodilator, increases capillary permeability and is a key mediator of pain. By breaking down bradykinin, serratiopeptidase may help to reduce edema and alleviate pain.[[“]][2]

-

Modulation of the Cyclooxygenase (COX) Pathway: Several studies suggest that serratiopeptidase has a strong affinity for cyclooxygenase (COX-I and COX-II) enzymes.[[“]][3][4][5] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3][6] By suppressing the release of prostaglandins, serratiopeptidase may exert its anti-inflammatory and analgesic effects.[3][4] It is important to note that some evidence suggests serratiopeptidase acts on the cyclooxygenase pathway but not on the lipooxygenase (LOX) pathway.[3]

-

Regulation of Inflammatory Cytokines: Serratiopeptidase has been shown to regulate the expression of inflammatory cytokines.[[“]] While specific IC50 values for cytokine inhibition are not widely reported, the enzyme is understood to reduce the levels of pro-inflammatory cytokines, thereby dampening the inflammatory response.

-

Modification of Cell-Surface Adhesion Molecules: The enzyme may also work by modifying cell-surface adhesion molecules that are responsible for the recruitment and migration of immune cells to the site of inflammation.[5] By altering these molecules, serratiopeptidase can limit the influx of inflammatory cells.[5]

Fibrinolytic Activity

Serratiopeptidase exhibits significant fibrinolytic activity, meaning it can break down fibrin (B1330869), a key protein involved in blood clot formation.[6][7] This property is attributed to its ability to hydrolyze fibrin and other denatured proteins.[[“]] This action may contribute to its therapeutic effects by dissolving blood clots, reducing tissue swelling, and clearing away cellular debris from inflamed areas.[[“]][7]

Mucolytic Activity

In conditions characterized by the overproduction of thick, viscous mucus, serratiopeptidase is believed to act as a mucolytic agent.[[“]][3] It is thought to break down the proteinaceous components of mucus, thereby reducing its viscosity and elasticity.[3][8] This facilitates the clearance of mucus from the respiratory tract.[9][10] Studies have shown that serratiopeptidase can alter the viscoelastic properties of sputum, which may improve mucociliary transport.[3][9]

Anti-Biofilm Activity

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances. These biofilms can confer resistance to antibiotics and the host immune system. Serratiopeptidase has demonstrated potent anti-biofilm activity against a variety of pathogenic bacteria.[[“]] The proposed mechanism involves the enzymatic degradation of the protein and amyloid components that are essential for the structural integrity of the biofilm matrix.[[“]] By disrupting the biofilm, serratiopeptidase can increase the susceptibility of bacteria to antibiotics.[2]

Quantitative Data

The publicly available literature on serratiopeptidase often lacks detailed quantitative data such as IC50 values for human inflammatory markers. However, some quantitative data is available for its anti-biofilm and fibrinolytic activities.

| Parameter | Value | Target | Reference |

| Anti-Biofilm Activity (IC50) | 0.67 µg/mL | Staphylococcus aureus (MSSA) | [5] |

| 7.70 µg/mL | Staphylococcus aureus (MRSA) | [5] | |

| 11.26 µg/mL (plastic surface) | Pseudomonas aeruginosa | [2] | |

| 0.27 µg/mL (glass surface) | Pseudomonas aeruginosa | [2] | |

| Fibrinolytic Activity | 1295 U/mg | Fibrin | [6][11] |

| Specific Fibrinolytic Activity | 3867 U/mg of protein | Fibrin | [6][11] |

| In Vitro Thrombolysis | 96.6% clot lysis at 300 U/mL (4h, 37°C) | Blood clot | [6] |

| Mucolytic Effect | Significant decrease in sputum viscosity and elasticity | Sputum in patients with chronic airway disease | [12] |

Experimental Protocols

Caseinolytic Assay for Proteolytic Activity

This assay is a standard method for quantifying the general proteolytic activity of serratiopeptidase.

Protocol:

-

Substrate Preparation: Prepare a solution of casein (e.g., 0.65% w/v) in a suitable buffer (e.g., Tris buffer, pH 7.0-9.0).

-

Enzyme Preparation: Prepare serial dilutions of the serratiopeptidase sample in the same buffer.

-

Reaction Initiation: Pre-warm the casein solution to the optimal temperature for the enzyme (e.g., 37-40°C). Add a defined volume of the serratiopeptidase solution to the casein solution to initiate the reaction.

-

Incubation: Incubate the reaction mixture for a specific period (e.g., 30 minutes) at the optimal temperature.

-

Reaction Termination: Stop the reaction by adding a precipitating agent, such as trichloroacetic acid (TCA). This will precipitate the undigested casein.

-

Separation: Centrifuge the mixture to pellet the precipitated casein.

-

Quantification: Measure the absorbance of the supernatant at a specific wavelength (e.g., 275 nm or 280 nm) to quantify the amount of soluble peptides (containing tyrosine and tryptophan) released during the reaction.

-

Standard Curve: A standard curve using known concentrations of tyrosine is used to determine the amount of tyrosine equivalents released by the enzyme. One unit of activity is often defined as the amount of enzyme that releases a specific amount of tyrosine per minute under the defined assay conditions.

In Vitro Anti-Biofilm Assay (Crystal Violet Method)

This protocol provides a method for quantifying the effect of serratiopeptidase on biofilm formation.

Protocol:

-

Bacterial Culture: Grow a culture of the test bacterium (e.g., Staphylococcus aureus) in a suitable broth medium overnight.

-

Inoculation: Dilute the overnight culture to a standardized optical density (OD) and add it to the wells of a microtiter plate.

-

Treatment: Add serial dilutions of serratiopeptidase to the wells containing the bacterial suspension. Include a control group with no serratiopeptidase.

-

Incubation: Incubate the plate under static conditions for a period that allows for biofilm formation (e.g., 24-48 hours) at an appropriate temperature (e.g., 37°C).

-

Washing: After incubation, discard the planktonic (free-floating) bacteria by gently washing the wells with a buffer such as phosphate-buffered saline (PBS).

-

Staining: Add a solution of crystal violet (e.g., 0.1% w/v) to each well and incubate for a short period (e.g., 15-20 minutes) to stain the adherent biofilm.

-

Destaining: Remove the excess crystal violet and wash the wells again. Add a solvent such as ethanol (B145695) or acetic acid to solubilize the crystal violet that has stained the biofilm.

-

Quantification: Measure the absorbance of the solubilized crystal violet at a specific wavelength (e.g., 570-595 nm) using a microplate reader. The absorbance is proportional to the amount of biofilm.

Viscometric Assay for Mucolytic Activity

This protocol is based on the principle of measuring changes in the viscoelastic properties of mucus or a mucus simulant after treatment with serratiopeptidase.

Protocol:

-

Sample Preparation: Obtain sputum samples or prepare a solution of a mucus glycoprotein (B1211001) (e.g., bovine submaxillary mucin) in a suitable buffer to simulate mucus.

-

Treatment: Add different concentrations of serratiopeptidase to the mucus samples. Include a control sample with no enzyme.

-

Incubation: Incubate the samples for a defined period at a physiologically relevant temperature (e.g., 37°C).

-

Viscoelastic Measurement: Use a rheometer or viscometer to measure the viscosity and elasticity of the mucus samples. This can be done by applying a controlled stress or strain and measuring the resulting deformation.

-

Data Analysis: Compare the viscosity and elasticity values of the serratiopeptidase-treated samples to the control sample to determine the mucolytic effect. A decrease in these values indicates mucolytic activity.

Conclusion

Serratiopeptidase is a proteolytic enzyme with a complex mechanism of action that encompasses anti-inflammatory, fibrinolytic, mucolytic, and anti-biofilm properties. Its ability to hydrolyze key proteins involved in inflammation, blood clotting, mucus structure, and biofilm integrity provides a scientific rationale for its therapeutic applications. However, for the drug development community, a clear need exists for more rigorous in vitro studies to quantify its effects on specific human molecular targets and to further elucidate the detailed signaling pathways involved. Such research will be crucial for the full validation and potential expansion of the clinical applications of this multifaceted enzyme.

References

- 1. consensus.app [consensus.app]

- 2. Serratiopeptidase: Insights into the therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Serratiopeptidase: An integrated View of Multifaceted Therapeutic Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. The role of serratiopeptidase in the resolution of inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Study of the fibrinolytic activity of serrapeptase and its in vitro thrombolytic effects | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]

- 7. benchchem.com [benchchem.com]

- 8. e-lactancia.org [e-lactancia.org]

- 9. scienceopen.com [scienceopen.com]

- 10. Serratiopeptidase, A Serine Protease Anti-Inflammatory, Fibrinolytic, and Mucolytic Drug, Can Be a Useful Adjuvant for Management in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scielo.br [scielo.br]

- 12. Effect of the proteolytic enzyme serrapeptase in patients with chronic airway disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Diverse Biological Activities of Lycopodium Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lycopodium alkaloids, a diverse group of over 300 identified compounds, are sourced from club mosses, primarily from the Lycopodiaceae and Huperziaceae families.[1][2][3] These natural products have garnered significant attention from the scientific community due to their complex and unique chemical structures, which translate into a wide spectrum of potent biological activities.[1][2][3] Historically used in traditional medicine, particularly in Chinese medicine for ailments like sprains, strains, and myasthenia, modern research has unveiled their potential in treating a range of conditions.[4][5][6] This technical guide provides an in-depth overview of the core biological activities of Lycopodium alkaloids, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Acetylcholinesterase (AChE) Inhibitory Activity

The most extensively studied biological activity of Lycopodium alkaloids is their potent inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[1][2] This activity is the cornerstone of their therapeutic potential in neurodegenerative diseases like Alzheimer's disease, where a decline in acetylcholine levels is a key pathological feature.[1][7][8] Huperzine A, a well-known Lycopodium alkaloid, is a potent, reversible, and selective AChE inhibitor and is used as a treatment for Alzheimer's disease in China.[6][8]

Quantitative Data: AChE Inhibitory Activity of Lycopodium Alkaloids

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for various Lycopodium alkaloids against acetylcholinesterase.

| Alkaloid | Source/Species | IC₅₀ (µM) | Reference Compound | IC₅₀ of Reference (µM) |

| Huperzine A | Huperzia serrata | 0.0743 | - | - |

| Huperzine B | Huperzia serrata | 20.2 | - | - |

| Huperzine C | Lycopodiastrum casuarinoides | 0.6 | Huperzine A | 0.0743 |

| Lycosquarosine A | Huperzia squarrosa | 54.3 (µg/mL) | Berberine | 0.09 (µg/mL) |

| Acetylaposerratinine | Huperzia squarrosa | 15.2 (µg/mL) | Berberine | 0.09 (µg/mL) |

| Huperradine G | Huperzia serrata | 0.876 | - | - |

| Huperradine A | Huperzia serrata | 13.125 | - | - |

| N-demethylhuperzinine | Lycopodiastrum casuarinoides | 1.9 | Huperzine A | 0.0743 |

| Lycoparin C | Lycopodiastrum casuarinoides | 23.9 | Huperzine A | 0.0743 |

| Lycocasine A | Lycopodiastrum casuarinoides | 48.74 | Amiloride | 16.15 |

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

The AChE inhibitory activity of Lycopodium alkaloids is commonly determined using a modified version of Ellman's method.[7][9][10] This colorimetric assay measures the activity of AChE by quantifying the formation of a yellow-colored product.

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to yield 5-Thio-2-nitrobenzoic acid (TNB), which is detected spectrophotometrically at 412 nm.[10] The rate of TNB formation is directly proportional to the AChE activity.

Materials and Reagents:

-

Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

-

Sodium Phosphate (B84403) Buffer (0.1 M, pH 8.0)

-

Test compounds (Lycopodium alkaloids)

-

Positive control inhibitor (e.g., Donepezil, Berberine)

-

96-well clear, flat-bottom microplates

-

Microplate reader capable of measuring absorbance at 405-412 nm[10]

-

Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of AChE in the assay buffer. A common starting concentration is 0.1-0.25 U/mL.[10]

-

Dissolve DTNB in the assay buffer to a final concentration of 10 mM.[10]

-

Prepare a fresh solution of ATCI in deionized water to a final concentration of 14-15 mM.[10]

-

Dissolve test compounds and the positive control in DMSO to create high-concentration stock solutions. Further dilute these in the assay buffer to the desired test concentrations. The final DMSO concentration in the assay should be below 1%.[10]

-

-

Assay Protocol (96-well plate):

-

Add 25 µL of phosphate buffer to all wells.

-

Add 25 µL of the various dilutions of the test compound to the respective wells.

-

For the positive control (no inhibition), add 25 µL of phosphate buffer (with the same percentage of DMSO as the inhibitor wells).

-

For the blank, add 50 µL of phosphate buffer.

-

Add 25 µL of the AChE enzyme solution to all wells except the blank.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Add 50 µL of the DTNB solution to all wells.[11]

-

To initiate the reaction, add 25 µL of the ATCI substrate solution to all wells.[11]

-

-

Absorbance Measurement:

-

Data Analysis:

-

Calculate the rate of reaction (ΔAbs/min) for each well.

-

Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

-

Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value using non-linear regression analysis.[11]

-

Cytotoxic Activity

Several Lycopodium alkaloids have demonstrated cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents.[4][5][12] This activity is often mediated through the induction of apoptosis.[13][14]

Quantitative Data: Cytotoxicity of Lycopodium Alkaloids

The following table presents the IC₅₀ values of Lycopodium alkaloids and extracts against different cancer cell lines.

| Alkaloid/Extract | Cancer Cell Line | IC₅₀ (µM) |

| Cationic liposomal Lycopodium clavatum | HCT15 (Colon cancer) | 130 |

| Lycopodine | HeLa (Cervical cancer) | - (Induces apoptosis) |

| Lycopodium clavatum extracts (LC-WE and LC-EE) | MCF-7 (Breast cancer) | Dose and time-dependent cytotoxicity |

Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[15][16]

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.[15] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.[15]

Materials and Reagents:

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol, or 10% SDS in 0.01 M HCl)[17]

-

96-well tissue culture plates

-

Cancer cell lines (e.g., HCT15, HeLa, MCF-7)

-

Culture medium (e.g., DMEM with 10% FBS)

-

Test compounds (Lycopodium alkaloids)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a density of 2 x 10³ to 5 x 10⁴ cells/well in 100 µL of culture medium.

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[12]

-

-

Treatment:

-

Treat the cells with various concentrations of the Lycopodium alkaloid or extract for the desired duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

-

MTT Incubation:

-

Solubilization:

-

Absorbance Measurement:

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC₅₀ value.

-

Signaling Pathway: Induction of Apoptosis

The cytotoxic effects of some Lycopodium alkaloids are mediated by the induction of apoptosis, or programmed cell death. For instance, extracts from Lycopodium clavatum have been shown to activate apoptosis-related proteins in MCF-7 breast cancer cells.[14] This involves the upregulation of pro-apoptotic proteins like BAX, Caspase-3, and Caspase-9.[14] Similarly, in HeLa cells, Lycopodium clavatum induces apoptosis through DNA fragmentation and increased expression of caspase 3 and Bax, while decreasing the expression of the anti-apoptotic protein Bcl-2.[13]

References

- 1. The Lycopodium alkaloids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 2. The Chemistry and Biology of Lycopodium Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lycopodine-Type Alkaloids from Lycopodium japonicum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. <i>Lycopodium japonicum</i>: A comprehensive review on its phytochemicals and biological activities - Arabian Journal of Chemistry [arabjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. A metabolic regulon reveals early and late acting enzymes in neuroactive Lycopodium alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lycodine-Type Alkaloids from Lycopodiastrum casuarinoides and Their Acetylcholinesterase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iris.landsbokasafn.is [iris.landsbokasafn.is]

- 9. Lycopodium alkaloids from Huperzia serrata and their cholinesterase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Evaluation of potential anti‐cancer activity of cationic liposomal nanoformulated Lycopodium clavatum in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The potentized homeopathic drug, Lycopodium clavatum (5C and 15C) has anti-cancer effect on hela cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The apoptotic effect of the Lycopodium clavatum extracts on MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. merckmillipore.com [merckmillipore.com]

- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. MTT assay overview | Abcam [abcam.com]

Sertraline Cytotoxicity: A Technical Guide for Researchers

An In-depth Analysis of Preclinical Cytotoxicity Screening Results for the Repurposed Antidepressant, Sertraline (B1200038).

For Immediate Release

This technical guide provides a comprehensive overview of the cytotoxic effects of sertraline, a selective serotonin (B10506) reuptake inhibitor (SSRI), which has demonstrated significant anticancer potential in preclinical studies. This document is intended for researchers, scientists, and drug development professionals interested in the repurposing of sertraline as a potential cancer therapeutic. The information presented herein summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular pathways of sertraline-induced cell death.

Quantitative Cytotoxicity Data

Sertraline has exhibited cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below, providing a quantitative measure of its potency. These values are crucial for comparing the sensitivity of different cancer cell types to sertraline and for guiding future research into its therapeutic window.

| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (hours) | Assay Method |

| HepG2 | Hepatocellular Carcinoma | 1.24 | Not Specified | Not Specified |

| MCF-7 | Breast Cancer | 2.22 | 48 | Not Specified |

| HeLa | Cervical Cancer | 16.5 | 24 | MTT Assay |

| HeLa | Cervical Cancer | 4.3 | 48 | MTT Assay |

| A2780 | Ovarian Cancer | 11.6 | 24 | MTT Assay |

| A2780 | Ovarian Cancer | 5.8 | 48 | MTT Assay |

| HT-29 | Colorectal Carcinoma | 14.7 | Not Specified | Not Specified |

| LS1034 | Colorectal Carcinoma | 13.1 | Not Specified | Not Specified |

Experimental Protocols

The following section details a standard methodology for assessing the cytotoxicity of sertraline, focusing on the widely used MTT assay.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

-

Human cancer cell line of interest (e.g., HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Sertraline hydrochloride (stock solution prepared in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of sertraline in complete medium from the stock solution. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the various concentrations of sertraline. Include a vehicle control (medium with the same concentration of DMSO used for the highest sertraline concentration) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24 or 48 hours) at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the logarithm of the sertraline concentration and fitting the data to a sigmoidal dose-response curve.

Visualization of Sertraline's Mechanism of Action

Sertraline induces cytotoxicity in cancer cells primarily through the induction of apoptosis. The following diagrams illustrate the key signaling pathways and the experimental workflow involved in cytotoxicity screening.

Sertraline's cytotoxic effects are mediated by its ability to induce apoptosis through both intrinsic and extrinsic pathways. A key mechanism involves the activation of the MAPK signaling cascade.

The presented data and pathways underscore the potential of sertraline as a repurposed anticancer agent. Further investigation into its in vivo efficacy and safety profile in oncological settings is warranted. This guide serves as a foundational resource for researchers embarking on such studies.

Unraveling the Therapeutic Potential of Serratin: A Technical Guide

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction: The landscape of therapeutic agents is ever-evolving, with continuous exploration into novel compounds and the repurposing of existing drugs. Initial inquiries into "serratin" have revealed a potential ambiguity, with the term closely resembling two distinct and well-researched therapeutic agents: Serratiopeptidase , a proteolytic enzyme, and Sertraline (B1200038) , a selective serotonin (B10506) reuptake inhibitor (SSRI). Furthermore, recent research has identified a novel metabolite named This compound from Serratia marcescens. This technical guide aims to provide a comprehensive overview of the therapeutic potential of both Serratiopeptidase and Sertraline, given the extensive research available on these compounds, and will also touch upon the nascent findings related to the newly discovered this compound.

Section 1: Serratiopeptidase - The Proteolytic Powerhouse

Serratiopeptidase, also known as serrapeptase, is a proteolytic enzyme originally isolated from the non-pathogenic enterobacterium Serratia sp. E-15 found in the silkworm (Bombyx mori)[1][2]. This enzyme is responsible for dissolving the silkworm's cocoon[1][2]. In the realm of medicine, it is recognized for its anti-inflammatory, anti-edemic, analgesic, and fibrinolytic properties[3][4].

Core Data Summary

| Property | Description | Source Organism |

| Enzyme Class | Proteolytic Enzyme (Protease), Metalloprotease[3][4] | Serratia marcescens ATCC 21074 (formerly Serratia sp. E-15)[1][2] |

| Molecular Weight | 45-60 kDa[3][4] | - |

| Therapeutic Uses | Anti-inflammatory, anti-edemic, analgesic, fibrinolytic, anti-biofilm, mucolytic[3][4][5] | - |

Mechanism of Action and Signaling Pathways

Serratiopeptidase's primary mechanism of action lies in its ability to break down proteins, which underpins its diverse therapeutic effects.

-

Anti-inflammatory Action: Serratiopeptidase is believed to exert its anti-inflammatory effects by breaking down inflammatory mediators and cellular debris at the site of inflammation. It may also reduce pain by blocking the release of pain-inducing amines from inflamed tissues. While the precise signaling pathways are not fully elucidated, its action is thought to be independent of prostaglandin (B15479496) synthesis inhibition, which is the primary mechanism of non-steroidal anti-inflammatory drugs (NSAIDs).

-

Fibrinolytic and Anti-atherosclerotic Potential: The enzyme can digest fibrin (B1330869), a protein involved in blood clot formation[5]. This fibrinolytic activity suggests a potential role in cardiovascular health by helping to clear away atherosclerotic plaques, which are partly composed of fibrin and other proteins[5].

-

Anti-biofilm Activity: Serratiopeptidase has been shown to inhibit the formation of bacterial biofilms, which are protective shields that make bacteria resistant to antibiotics[6]. By degrading the protein components of the biofilm matrix, it can enhance the efficacy of antibiotics.

Experimental Protocols

A common experimental model to assess the anti-inflammatory activity of serratiopeptidase is the carrageenan-induced paw edema model in rats .

Methodology:

-

Animal Model: Male Wistar rats (150-200g) are typically used.

-

Induction of Inflammation: A subcutaneous injection of 0.1 mL of 1% carrageenan solution is administered into the sub-plantar region of the rat's hind paw.

-

Treatment: Serratiopeptidase is administered orally at various doses (e.g., 10 mg/kg, 20 mg/kg) one hour before the carrageenan injection. A control group receives the vehicle (e.g., saline), and a standard group may receive a known anti-inflammatory drug like diclofenac (B195802) sodium[6].

-

Measurement of Edema: The paw volume is measured using a plethysmometer at different time intervals (e.g., 0, 1, 2, 3, 4, and 24 hours) after carrageenan injection.

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Quantitative Data from a Comparative Study:

A study comparing serratiopeptidase with diclofenac in a formalin-induced chronic inflammation model in rats showed the following percentage inhibition of inflammation on the tenth day[6]:

| Treatment | Dose | % Inhibition of Inflammation |

| Serratiopeptidase | 10 mg/kg | 40% |

| Serratiopeptidase | 20 mg/kg | 68% |

| Diclofenac | 0.5 mg/kg | 72% |

Section 2: Sertraline - A Multifaceted Antidepressant

Sertraline is a selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of major depressive disorder, obsessive-compulsive disorder (OCD), panic disorder, and post-traumatic stress disorder (PTSD)[7][8][9]. Its primary mechanism of action involves modulating serotonergic neurotransmission in the brain[9][10]. Beyond its psychiatric applications, emerging research is exploring its potential in oncology and neuroprotection.

Core Data Summary

| Property | Description | Chemical Class |

| Drug Class | Selective Serotonin Reuptake Inhibitor (SSRI) | Naphthylamine derivative |

| Chemical Formula | C17H17Cl2N[9] | - |

| Therapeutic Uses | Antidepressant, anxiolytic, potential anticancer, potential neuroprotective[7][8][9] | - |

Mechanism of Action and Signaling Pathways

Sertraline's therapeutic effects are primarily attributed to its high affinity for the serotonin transporter (SERT), leading to the inhibition of serotonin reuptake into the presynaptic neuron[11]. This increases the concentration of serotonin in the synaptic cleft, enhancing its neurotransmission.

-

Antidepressant and Anxiolytic Effects: The enhanced serotonergic activity is believed to be the core mechanism for its efficacy in treating mood and anxiety disorders.

-

Anticancer Potential: Recent studies suggest that sertraline may possess anticancer properties through various mechanisms, including:

-

Induction of Apoptosis: Sertraline has been shown to induce programmed cell death in cancer cells.

-

Inhibition of Tumor Growth: It may interfere with signaling pathways crucial for cancer cell proliferation and survival.

-